

## A Comparative Guide to Terbium-161 Production for Radiopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Terbium-161** (<sup>161</sup>Tb) is a radionuclide of significant interest for targeted radionuclide therapy, exhibiting decay characteristics similar to the clinically established Lutetium-177 (<sup>177</sup>Lu) but with the potential for enhanced therapeutic efficacy due to the co-emission of Auger and conversion electrons.[1][2][3] The production of high-purity, no-carrier-added (n.c.a.) <sup>161</sup>Tb is crucial for its clinical translation. This guide provides a comparative assessment of the primary production routes for <sup>161</sup>Tb, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers in understanding and potentially implementing these methods.

#### **Production Route Overview**

The most established and widely used method for producing **Terbium-161** is through the indirect neutron irradiation of enriched Gadolinium-160 (<sup>160</sup>Gd) targets in a nuclear reactor.[4][5] [6][7][8][9] Alternative methods, such as cyclotron-based production, have been explored but are generally less efficient in terms of yield and purity.[5][10]

## **Primary Production Route: Reactor-Based Production**

The reactor-based production of  $^{161}$ Tb follows the nuclear reaction:  $^{160}$ Gd(n,y) $^{161}$ Gd  $\rightarrow$   $^{161}$ Tb. In this process, a stable  $^{160}$ Gd target is bombarded with thermal neutrons, leading to the formation of the short-lived Gadolinium-161 ( $^{161}$ Gd), which has a half-life of 3.66 minutes.[4][5]  $^{161}$ Gd then rapidly decays via beta emission to produce  $^{161}$ Tb.[4][5]



#### Production and Decay Pathway

# Enriched 160Gd Target **Neutron Irradiation** (n,y)161Gd (T½ = 3.66 min) β- Decay 161Tb ( $T\frac{1}{2}$ = 6.95 days) Radiochemical Separation High-Purity n.c.a. 161TbCl3

Reactor-Based Production of Terbium-161

Click to download full resolution via product page

Caption: Reactor-based production of Terbium-161.

## **Comparative Data of Production Routes**



The following table summarizes the key quantitative parameters for the different <sup>161</sup>Tb production routes. The reactor-based method using enriched <sup>160</sup>Gd targets is clearly superior in terms of yield and radionuclidic purity.

| Product<br>ion<br>Route | Target<br>Material                                              | Projectil<br>e      | Typical<br>Yield                        | Radionu<br>clidic<br>Purity                                        | Specific<br>Activity                       | Key<br>Advanta<br>ges                             | Key<br>Disadva<br>ntages                                                |
|-------------------------|-----------------------------------------------------------------|---------------------|-----------------------------------------|--------------------------------------------------------------------|--------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------|
| Reactor-<br>based       | Enriched <sup>160</sup> Gd <sub>2</sub> O <sub>3</sub> (≥97.5%) | Thermal<br>Neutrons | High (GBq to TBq scale)[1] [5][11] [12] | >99%[1]<br>[11]                                                    | High (no-<br>carrier-<br>added)[4]<br>[13] | High yield and purity, well- establish ed method. | Requires access to a nuclear reactor and enriched target material.      |
| Cyclotron<br>-based     | Enriched<br><sup>160</sup> Gd                                   | Deuteron<br>s       | Lower<br>than<br>reactor<br>route       | Lower,<br>co-<br>productio<br>n of<br><sup>160</sup> Tb[5]<br>[10] | Lower<br>than<br>reactor<br>route          | Does not<br>require a<br>nuclear<br>reactor.      | Lower yield and purity, significan t radionucli dic impurities .[5]     |
| Other<br>Methods        | natDy,<br><sup>162</sup> Dy                                     | Protons,<br>Photons | Very Low                                | Poor                                                               | Low                                        | Explored<br>as<br>alternativ<br>es.               | Ineffectiv e due to low productio n cross- sections and impurities .[5] |



## **Experimental Protocols**Reactor-Based Production and Separation of <sup>161</sup>Tb

This protocol outlines the key steps for producing no-carrier-added <sup>161</sup>Tb via the neutron irradiation of enriched <sup>160</sup>Gd.

**Experimental Workflow** 



#### Workflow for Reactor Production and Separation of 161Tb



Click to download full resolution via product page

Caption: Experimental workflow for <sup>161</sup>Tb production.



#### Methodology:

- Target Preparation: Highly enriched (≥97.5%) <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> powder is sealed in a quartz ampoule.[5][14] The mass of the target material is calculated based on the desired <sup>161</sup>Tb activity.[1]
- Neutron Irradiation: The sealed target is irradiated in a high-flux nuclear reactor for a
  predetermined period.[4][14][15] Irradiation times can range from days to weeks depending
  on the reactor's neutron flux and the desired activity.[15]
- Target Dissolution: After a cooling period to allow for the decay of short-lived radionuclides, the irradiated <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> target is dissolved, typically in nitric acid.[1]
- Radiochemical Separation: The separation of no-carrier-added <sup>161</sup>Tb from the bulk of the gadolinium target material is a critical step. This is most commonly achieved using a combination of cation exchange and extraction chromatography.[1][4][11][16][17]
  - Cation Exchange Chromatography: A resin such as Dowex 50W-X8 or Sykam is often used.[11][16] The separation is typically performed using a mobile phase containing a complexing agent like α-hydroxyisobutyric acid (α-HIBA).[16][17]
  - Extraction Chromatography: Resins like LN Resin or LN3 Resin are employed to achieve high separation factors between terbium and gadolinium.[1][11][12]
- Purification and Formulation: The separated <sup>161</sup>Tb fraction is further purified and is typically formulated as <sup>161</sup>TbCl<sub>3</sub> in a dilute hydrochloric acid solution, making it ready for radiolabeling.
   [4]
- Quality Control: The final product undergoes rigorous quality control to ensure it meets the standards for medical applications. This includes:
  - Radionuclidic Purity: Assessed by gamma-ray spectrometry to identify and quantify any radioactive impurities.[1][11][16]
  - Radiochemical Purity: Determined by methods such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[1][11]



 Metal Impurities: The presence of stable metal impurities, including residual gadolinium, is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
 [13][16]

### Conclusion

The production of **Terbium-161** for radiopharmaceutical applications is a well-defined process, with the reactor-based method using enriched <sup>160</sup>Gd targets being the most viable and efficient route. This method consistently yields high quantities of no-carrier-added <sup>161</sup>Tb with the high radionuclidic and radiochemical purity required for clinical use. While alternative production methods exist, they currently do not compete in terms of yield and purity. The detailed experimental protocols and comparative data provided in this guide are intended to support researchers in the development and application of <sup>161</sup>Tb-based radiopharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 161Tb [prismap.eu]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terbium-161 isotopic data and properties [chemlin.org]
- 7. Theoretical and experimental studies of 161Tb production as a new therapeutic radionuclide at Tehran Research Reactor | publication2 | Atomic Energy Organization of Iran [aeoi.org.ir]
- 8. Tb-161 MADEXP [madexp.it]



- 9. Terbium-161 | NRG PALLAS [nrgpallas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 16. Separation of terbium-161 from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 17. The production and separation of 161Tb with high specific activity at the University of Utah (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [A Comparative Guide to Terbium-161 Production for Radiopharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#comparative-assessment-of-production-routes-for-terbium-161]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com